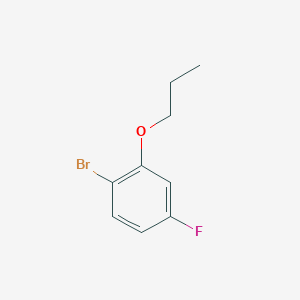

1-Bromo-4-fluoro-2-propoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIYJCJNTNUSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624020 | |

| Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473417-38-8 | |

| Record name | Benzene, 1-bromo-4-fluoro-2-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473417-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis pathway for 1-Bromo-4-fluoro-2-propoxybenzene, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis involves the electrophilic bromination of 2-fluorophenol to produce the key intermediate, 4-bromo-2-fluorophenol, followed by a Williamson ether synthesis to introduce the propoxy group. This document provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its replication in a laboratory setting.

I. Overall Synthesis Pathway

The synthesis of this compound is accomplished through a two-step process starting from commercially available 2-fluorophenol.

An In-depth Technical Guide to 1-Bromo-4-fluoro-2-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-4-fluoro-2-propoxybenzene (CAS No. 473417-38-8), a halogenated aromatic ether of increasing interest in medicinal chemistry and materials science. This document compiles available data on its molecular structure, physicochemical properties, and safety and handling protocols. Furthermore, it outlines a probable synthetic route via the Williamson ether synthesis and discusses the broader applications of related bromo-fluoro-alkoxybenzene derivatives in drug discovery, supported by relevant experimental contexts and logical workflows.

Core Chemical Properties

This compound is a substituted aromatic compound featuring a bromine atom, a fluorine atom, and a propoxy group attached to a benzene ring. Its unique substitution pattern imparts specific electronic and steric properties that are of interest for creating diverse chemical entities.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 473417-38-8 | [1][2] |

| Molecular Formula | C₉H₁₀BrFO | [1] |

| Molecular Weight | 233.08 g/mol | [1] |

| Canonical SMILES | CCCCOc1cc(F)ccc1Br | N/A |

| InChI Key | N/A | N/A |

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 1-Bromo-4-fluorobenzene | 460-00-4 | C₆H₄BrF | 175.00 | 151-152 | -17.5 | 1.593 |

| 1-Bromo-4-propoxybenzene | 39969-56-7 | C₉H₁₁BrO | 215.09 | 115-117 (10 mmHg) | N/A | 1.348 |

| 2-Bromo-1-fluoro-4-propoxybenzene | 1547625-49-9 | C₉H₁₀BrFO | 233.08 | N/A | N/A | N/A |

| 4-Bromo-1-fluoro-2-propoxybenzene | 1062618-87-4 | C₉H₁₀BrFO | 233.08 | N/A | N/A | N/A |

Data for related compounds are sourced from various chemical supplier databases and should be considered as reference points.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, the Williamson ether synthesis is the most probable and logical route for its preparation. This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis would likely proceed by the deprotonation of 2-bromo-5-fluorophenol with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

Caption: Proposed Williamson ether synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Williamson ether synthesis procedures. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

Materials:

-

2-Bromo-5-fluorophenol

-

1-Bromopropane (or 1-Iodopropane)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-bromo-5-fluorophenol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Deprotonation: To the stirred solution, add the base (e.g., sodium hydride, portion-wise at 0 °C, or potassium carbonate). Allow the reaction to stir at room temperature until the deprotonation is complete (cessation of gas evolution for NaH).

-

Nucleophilic Substitution: Add 1-bromopropane to the reaction mixture. Heat the mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Safety and Handling

While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be strictly followed.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

This compound is listed as a reagent for biological and pharmaceutical research and can be used as a reference substance for drug impurities.[1] While specific applications of this exact isomer are not detailed in the literature, the bromo-fluoro-alkoxybenzene scaffold is of significant interest in medicinal chemistry.

The presence of bromine and fluorine atoms allows for diverse synthetic modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule.

Potential Logical Relationships in Drug Discovery:

Caption: Role of this compound as a scaffold in drug discovery.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, its structural similarity to other well-characterized halogenated aromatic ethers suggests its potential for a wide range of applications. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its utility in the development of novel therapeutic agents and functional materials. This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound.

References

Spectroscopic Characterization of 1-Bromo-4-fluoro-2-propoxybenzene: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the spectroscopic analysis of 1-Bromo-4-fluoro-2-propoxybenzene. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and includes a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, extrapolated from data for structurally similar compounds such as 1-bromo-4-propoxybenzene and 1-bromo-4-fluorobenzene.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Solvent: CDCl₃, TMS as internal standard. Data for the aromatic region is based on 1-bromo-4-fluorobenzene, while the propoxy chain is a standard prediction.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.00 - 7.50 | m | 3H | Ar-H |

| Alkoxy | 3.90 - 4.10 | t | 2H | -OCH₂- |

| Alkyl | 1.70 - 1.90 | sextet | 2H | -CH₂- |

| Alkyl | 0.90 - 1.10 | t | 3H | -CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Aromatic | 155.0 - 160.0 (d, ¹JCF) | C-F | ||

| Aromatic | 110.0 - 140.0 | Ar-C | ||

| Alkoxy | 69.0 - 72.0 | -OCH₂- | ||

| Alkyl | 21.0 - 24.0 | -CH₂- | ||

| Alkyl | 9.0 - 12.0 | -CH₃ |

Table 2: Predicted IR Absorption Bands

Based on data for 1-bromo-4-propoxybenzene and p-bromofluorobenzene.[1][2][3]

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| 1590 - 1570 | Medium | C=C stretch (aromatic) |

| 1490 - 1470 | Strong | C=C stretch (aromatic) |

| 1250 - 1230 | Strong | C-O stretch (aryl ether) |

| 1180 - 1160 | Strong | C-F stretch |

| 1050 - 1000 | Medium | C-Br stretch |

| 830 - 810 | Strong | C-H bend (p-disubstituted) |

Table 3: Predicted Mass Spectrometry Fragmentation

Based on Electron Ionization (EI) data for 1-bromo-4-propoxybenzene and 1-bromo-4-propylbenzene.[1][4][5]

| m/z | Relative Intensity | Possible Fragment |

| 234/236 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 191/193 | Medium | [M - C₃H₇]⁺ |

| 155 | Medium | [M - Br]⁺ |

| 112 | Low | [C₆H₄FO]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general guideline for the structural elucidation of organic molecules.[6]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.[7]

-

This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

2.2 Infrared (IR) Spectroscopy

This protocol is suitable for the analysis of liquid samples.[8][9][10][11][12]

-

Sample Preparation: For a liquid sample, place one drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.[8][11]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Obtain a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Spectrum: Place the prepared salt plates in the sample holder of the spectrometer and acquire the IR spectrum. A typical range is 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

2.3 Mass Spectrometry (MS)

This protocol describes a standard method using Electron Ionization (EI).[13][14][15][16][17]

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[13][17]

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of each fragment. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for chemical structure elucidation using spectroscopic techniques.

References

- 1. 1-Bromo-4-propoxybenzene | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Bromofluorobenzene [webbook.nist.gov]

- 3. p-Bromofluorobenzene [webbook.nist.gov]

- 4. 1-Bromo-4-propylbenzene [webbook.nist.gov]

- 5. 1-Bromo-4-propylbenzene(588-93-2) MS [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ursinus.edu [ursinus.edu]

- 10. homework.study.com [homework.study.com]

- 11. researchgate.net [researchgate.net]

- 12. researching.cn [researching.cn]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. as.uky.edu [as.uky.edu]

- 15. bitesizebio.com [bitesizebio.com]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Bromo-4-fluoro-2-propoxybenzene: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and physicochemical properties of 1-Bromo-4-fluoro-2-propoxybenzene. Although a sparsely documented compound, this guide extrapolates data from analogous structures to present predicted spectroscopic data, a plausible synthetic route, and a detailed examination of its conformational isomers. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry who may be interested in the potential applications of this halogenated alkoxybenzene derivative.

Molecular Structure and Physicochemical Properties

This compound possesses a benzene ring substituted with a bromine atom, a fluorine atom, and a propoxy group. The IUPAC name for this compound is this compound. The arrangement of these substituents gives rise to specific electronic and steric effects that influence the molecule's overall properties and reactivity.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on data from structurally related compounds.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀BrFO |

| Molecular Weight | 233.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~230-240 °C at 760 mmHg |

| Melting Point | Not available |

| Density | ~1.45-1.55 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) |

| Refractive Index | ~1.53-1.54 |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

The following tables outline the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are based on established substituent effects on aromatic systems.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.20 | m | 1H | Ar-H |

| 6.95 - 7.05 | m | 1H | Ar-H |

| 6.80 - 6.90 | m | 1H | Ar-H |

| 3.95 - 4.05 | t | 2H | -OCH₂- |

| 1.80 - 1.90 | sextet | 2H | -CH₂- |

| 1.00 - 1.10 | t | 3H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 - 160.0 (d) | C-F |

| 148.0 - 152.0 | C-O |

| 125.0 - 130.0 | Ar-CH |

| 115.0 - 120.0 (d) | Ar-CH |

| 110.0 - 115.0 | C-Br |

| 105.0 - 110.0 (d) | Ar-CH |

| 70.0 - 75.0 | -OCH₂- |

| 22.0 - 25.0 | -CH₂- |

| 10.0 - 12.0 | -CH₃ |

Note: (d) indicates a doublet due to coupling with fluorine.

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | m | Aromatic C-H stretch |

| 2850 - 2980 | s | Aliphatic C-H stretch |

| 1580 - 1600 | m | C=C aromatic ring stretch |

| 1470 - 1500 | s | C=C aromatic ring stretch |

| 1200 - 1280 | s | Aryl-O stretch |

| 1000 - 1100 | s | C-F stretch |

| 550 - 650 | m | C-Br stretch |

Proposed Synthetic Protocol

A plausible synthetic route to this compound would involve the propoxylation of a suitable bromofluorophenol precursor. The following is a detailed, hypothetical experimental protocol for its preparation.

Synthesis of this compound via Williamson Ether Synthesis

Reaction Scheme:

2-Bromo-5-fluorophenol + 1-Bromopropane --(K₂CO₃, Acetone)--> this compound

Materials:

-

2-Bromo-5-fluorophenol

-

1-Bromopropane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).

-

Flush the flask with argon or nitrogen gas.

-

Add 1-bromopropane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around the C(aryl)-O and O-C(propyl) bonds of the propoxy group. The orientation of the propoxy chain relative to the benzene ring can influence the molecule's steric and electronic properties.

The propoxy group is expected to adopt a conformation that minimizes steric hindrance with the adjacent bromine atom. The terminal methyl group of the propoxy chain can exist in different spatial arrangements, leading to various rotational isomers (conformers). The most stable conformer will likely have the propyl chain extending away from the bulky bromine atom.

Rotational Isomers of the Propoxy Group

Caption: Conformational isomers of the propoxy group.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of this compound. The extrapolated data on its physicochemical properties, spectroscopic signatures, and a plausible synthetic pathway offer a valuable starting point for researchers. The conformational analysis highlights the structural nuances that could be critical for its potential applications in drug design and materials science. Further experimental validation of the data presented herein is encouraged to fully elucidate the chemical and physical characteristics of this interesting molecule.

An In-depth Technical Guide to the Purity and Characterization of 1-Bromo-4-fluoro-2-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the chemical compound 1-Bromo-4-fluoro-2-propoxybenzene. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages established chemical principles and data from closely related compounds to provide a robust theoretical and practical framework for its handling and analysis.

Chemical Identity and Properties

This compound is a substituted aromatic ether with potential applications as a building block in medicinal chemistry and materials science. Its structure combines the reactivity of a bromoarene with the modifying effects of fluoro and propoxy groups, which can influence its physicochemical and biological properties.

| Property | Value | Source |

| CAS Number | 473417-38-8 | [1] |

| Molecular Formula | C₉H₁₀BrFO | [1] |

| Molecular Weight | 233.08 g/mol | [1] |

| Canonical SMILES | CCCOC1=C(C=C(F)C=C1)Br | Inferred from structure |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

Synthesis and Purification

A plausible synthetic route to this compound involves a two-step process starting from 4-fluorophenol. The first step is the regioselective bromination of 4-fluorophenol to yield 2-bromo-4-fluorophenol. This is followed by a Williamson ether synthesis to introduce the propoxy group.

Synthesis of 2-Bromo-4-fluorophenol

The synthesis of the key intermediate, 2-bromo-4-fluorophenol, can be achieved through the electrophilic bromination of 4-fluorophenol. The hydroxyl group is a strong activating group, directing bromination to the ortho position as the para position is blocked by the fluorine atom.

Experimental Protocol: Bromination of 4-Fluorophenol

-

Materials: 4-Fluorophenol, Bromine, Dichloroethane, Sodium sulfite, 10% Sodium hydroxide solution, 20% Sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

-

Cool the mixture to 5-10 °C using an ice bath.

-

Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise while maintaining the temperature between 5-10 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

Quench the excess bromine by adding a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes.

-

Separate the organic layer and neutralize it with a mixed alkaline solution (10% NaOH/20% NaHCO₃).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-4-fluorophenol.[2]

-

Synthesis of this compound

The final product can be synthesized from 2-bromo-4-fluorophenol via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a propyl halide.

Experimental Protocol: Williamson Ether Synthesis

-

Materials: 2-Bromo-4-fluorophenol, 1-Bromopropane (or 1-iodopropane), Sodium hydride (or another suitable base like potassium carbonate), Anhydrous aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a solution of 2-bromo-4-fluorophenol in the chosen anhydrous solvent, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.

-

Add 1-bromopropane (or 1-iodopropane) dropwise to the reaction mixture.

-

Heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product.[3][4]

-

Purification

The crude this compound can be purified using standard laboratory techniques.

-

Distillation: If the product is a liquid, vacuum distillation can be employed to separate it from non-volatile impurities.

-

Column Chromatography: Silica gel column chromatography is a highly effective method for purification. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would likely provide good separation.[5]

Characterization and Purity Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Predicted Spectral Data |

| ¹H NMR | - Aromatic protons: Multiple signals between δ 6.8 and 7.5 ppm, showing coupling to each other and to the fluorine atom. - Propoxy group: A triplet around δ 4.0 ppm (OCH₂), a sextet around δ 1.8 ppm (CH₂), and a triplet around δ 1.0 ppm (CH₃). |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant. - Propoxy group: Signals around δ 70 ppm (OCH₂), δ 22 ppm (CH₂), and δ 10 ppm (CH₃). |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for a monobrominated compound with peaks at m/z 232 (for ⁷⁹Br) and 234 (for ⁸¹Br) in an approximate 1:1 ratio. - Key Fragments: Loss of the propoxy group ([M-59]⁺), loss of a propyl radical ([M-43]⁺), and cleavage of the ether bond.[6][7] |

Chromatographic Analysis

| Technique | Typical Experimental Conditions |

| High-Performance Liquid Chromatography (HPLC) | - Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and water. - Detection: UV at a suitable wavelength (e.g., 220 or 254 nm). - Purpose: To determine the purity of the compound and identify any non-volatile impurities.[8][9] |

| Gas Chromatography (GC) | - Column: A non-polar or medium-polarity column (e.g., DB-5 or DB-17). - Carrier Gas: Helium or Nitrogen. - Detector: Flame Ionization Detector (FID) for purity or Mass Spectrometer (MS) for identification of volatile impurities. - Purpose: To assess the purity and identify any volatile impurities or isomers.[10] |

Potential Biological Significance and Signaling Pathways

Direct biological activity for this compound has not been reported in the scientific literature. However, its structural precursor, 2-bromo-4-fluorophenol , is a known key intermediate in the synthesis of Afatinib , a potent irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5]

The EGFR/HER2 signaling pathway is crucial in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of several cancers, making it a key target for therapeutic intervention.

Disclaimer: The following diagram illustrates the established EGFR/HER2 signaling pathway and its inhibition by drugs like Afatinib. It is presented here to highlight the potential area of relevance for derivatives of 2-bromo-4-fluorophenol. There is currently no evidence to suggest that this compound itself interacts with this pathway.

Caption: EGFR/HER2 signaling pathway and its inhibition by Afatinib.

Given that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, the propoxy moiety in this compound could be explored as a modification to the core structure of kinase inhibitors or other biologically active molecules.[11] This makes the title compound a molecule of interest for further investigation in drug discovery programs.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. This guide provides a detailed, albeit largely theoretical, framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. While direct experimental data remains scarce, the protocols and analytical methods outlined here offer a solid foundation for researchers and drug development professionals working with this and related molecules. Further research is warranted to fully elucidate its properties and explore its potential biological activities.

References

- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ajrconline.org [ajrconline.org]

An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-4-fluoro-2-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility and stability of 1-Bromo-4-fluoro-2-propoxybenzene. Due to the limited availability of specific experimental data for this compound, this guide extrapolates information from structurally similar molecules and outlines detailed experimental protocols for its characterization.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a benzene ring with bromo, fluoro, and propoxy substituents, suggests it is a relatively non-polar molecule. Understanding its solubility and stability is critical for its synthesis, purification, formulation, and application in various research and development settings.

Predicted Physicochemical Properties

Based on its structure and data from analogous compounds such as 1-bromo-4-fluorobenzene and various alkoxybenzenes, the following properties can be anticipated.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The hydrophobic benzene ring and propoxy group are expected to dominate, leading to low affinity for highly polar solvents like water.[1][2] Partial solubility may be observed in lower alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane | Soluble | These solvents possess intermediate polarity and can effectively solvate the molecule through dipole-dipole interactions.[1] |

| Non-polar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble | The principle of "like dissolves like" suggests high solubility in non-polar solvents that can solvate the non-polar aryl and alkyl portions of the molecule.[3] |

Table 2: Predicted Stability Profile of this compound

| Condition | Predicted Stability | Rationale and Potential Decomposition Pathways |

| Thermal | Stable under normal laboratory conditions. | Aryl halides and ethers are generally thermally stable. At elevated temperatures, decomposition may occur, potentially generating carbon oxides, hydrogen bromide, and hydrogen fluoride.[4] |

| pH | Stable in neutral and mildly acidic/basic conditions. | Expected to be stable within a typical physiological pH range. Strong acids or bases may promote hydrolysis of the ether linkage over time or at elevated temperatures. |

| Light | Potentially sensitive to UV light. | Aromatic halides can be susceptible to photodecomposition. It is advisable to store the compound in amber vials or protected from light. |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | The aromatic ring and ether linkage can be susceptible to oxidation, leading to degradation.[5][6] |

Experimental Protocols

The following sections detail generalized experimental procedures to quantitatively determine the solubility and assess the stability of this compound.

Protocol for Determining Thermodynamic Solubility

This protocol is based on the shake-flask method, a standard technique for solubility determination.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, hexane)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile) to create a standard curve for HPLC analysis.

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The solid should be in excess to ensure saturation.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate solvent to bring the concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Protocol for Assessing Chemical Stability

This protocol outlines a general procedure for evaluating the stability of the compound under various stress conditions.

Materials:

-

This compound

-

Solutions of varying pH (e.g., pH 2, 7, 9 buffers)

-

Hydrogen peroxide solution (as an oxidative stressor)

-

Temperature-controlled incubator or oven

-

Photostability chamber

-

HPLC system

Procedure:

-

Prepare solutions of this compound in the desired solvents or buffer systems at a known concentration.

-

Thermal Stability: Aliquot the solution into several vials. Store one vial at the recommended storage condition (e.g., 4 °C, protected from light) as a control. Place the other vials at elevated temperatures (e.g., 40 °C, 60 °C).

-

pH Stability: Prepare solutions in buffers of different pH values and store them at a controlled temperature.

-

Photostability: Expose a solution of the compound to a controlled light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to a solution of the compound.

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each condition.

-

Analyze the samples by HPLC. The stability is assessed by comparing the peak area of the parent compound in the stressed samples to that of the control sample at time zero. The appearance of new peaks indicates degradation products.

Visualizations

The following diagrams illustrate the logical workflow for characterizing a novel compound and a conceptual representation of factors influencing its stability.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Para Bromo Fluoro Benzene / 460-00-4 - Para Bromo Fluoro Benzene / 460-00-4 Exporter, Manufacturer & Supplier, Ambernath, India [sontaraorgano.in]

- 3. benchchem.com [benchchem.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 1-Bromo-4-fluorobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

Potential hazards and safety precautions for "1-Bromo-4-fluoro-2-propoxybenzene"

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While compiled with diligence, the information herein is based on available data for 1-Bromo-4-fluoro-2-propoxybenzene and structurally similar compounds. Users should always consult the official SDS provided by the supplier and conduct a thorough risk assessment before handling this chemical.

Executive Summary

This compound is a halogenated aromatic ether utilized in organic synthesis and drug discovery. Due to the limited availability of specific safety and toxicological data for this compound, this guide extrapolates information from closely related analogs, primarily 1-Bromo-4-fluorobenzene, to outline potential hazards and necessary safety precautions. Based on this analysis, this compound should be handled as a substance that is potentially harmful if inhaled or swallowed, and may cause skin and serious eye irritation. Standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls, are mandatory.

Hazard Identification and Classification

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Warning

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

Physical and Chemical Properties

Limited specific data is available for this compound. The following table includes available data for the target compound and its close analog, 1-Bromo-4-fluorobenzene, for comparison.

| Property | This compound | 1-Bromo-4-fluorobenzene (for reference) |

| Molecular Formula | C₉H₁₀BrFO | C₆H₄BrF |

| Molecular Weight | 233.08 g/mol | 175.00 g/mol |

| Boiling Point | ~142 °C[1] | 152-154 °C |

| Flash Point | No data available | 53 °C (127 °F) |

| Density | No data available | 1.593 g/mL at 25 °C |

Toxicological Information

No specific toxicological studies for this compound were identified. The data for 1-Bromo-4-fluorobenzene is presented as a surrogate to estimate potential toxicity.

| Metric | Value (for 1-Bromo-4-fluorobenzene) | Species | Route | Remarks |

| LD50 | 2700 mg/kg | Rat | Oral | Behavioral: Tremor, Ataxia, Change in motor activity. |

| LC50 | 18,000 mg/m³ (4 h) | Rat | Inhalation | Behavioral: Tremor, Change in motor activity. Respiratory: Dyspnea. |

Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

Symptoms of Exposure:

-

Inhalation: May cause respiratory tract irritation, coughing, and shortness of breath. Harmful if inhaled.

-

Skin Contact: Causes skin irritation, redness, and pain.

-

Eye Contact: Causes serious eye irritation, redness, and tearing.

-

Ingestion: Harmful if swallowed. May cause nausea, vomiting, and abdominal pain.

Experimental Protocols: Safe Handling and Emergency Procedures

Risk Assessment and Handling Workflow

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: All handling of this chemical should be performed in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.

First Aid Measures

The following diagram illustrates the immediate first aid responses for different routes of exposure.

Spill and Leak Procedures

-

Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the laboratory immediately. Alert emergency personnel.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

This compound presents potential hazards that necessitate careful handling by trained personnel in a controlled laboratory environment. Adherence to the safety precautions outlined in this guide, in conjunction with a comprehensive, substance-specific risk assessment, is essential for minimizing exposure and ensuring a safe working environment for all researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to 1-Bromo-4-fluoro-2-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-fluoro-2-propoxybenzene, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound represents a valuable building block for the synthesis of more complex molecules. This document covers its chemical properties, a proposed synthesis protocol, and its potential role in the drug discovery process. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides a practical framework for its use in a research and development setting.

Introduction and Historical Context

This compound is a substituted benzene derivative characterized by the presence of a bromine atom, a fluorine atom, and a propoxy group. These functional groups provide multiple reaction sites, making it a versatile intermediate in organic synthesis. The fluorine atom can influence the electronic properties and metabolic stability of larger molecules, a desirable feature in drug design. The bromine atom is particularly useful for introducing new functionalities through cross-coupling reactions.

The historical context of the discovery and initial synthesis of this compound is not well-documented in readily accessible scientific literature. It is likely that this compound was first synthesized as part of a broader exploration of halogenated aromatic compounds for use as intermediates in the development of pharmaceuticals or agrochemicals. Its emergence is characteristic of the ongoing search for novel molecular scaffolds in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₁₀BrFO |

| Molecular Weight | 233.08 g/mol |

| CAS Number | 1062618-87-4 |

| Appearance | White to off-white powder or solid |

| Purity | Typically >98% |

Note: Physical properties such as melting point and boiling point are not consistently reported across commercial suppliers and should be determined empirically.

Proposed Synthesis: Experimental Protocol

While the original synthesis report is not available, a plausible and efficient method for the preparation of this compound is the Williamson ether synthesis, starting from 2-bromo-5-fluorophenol and a propyl halide. This method is widely used for the synthesis of ethers due to its reliability and broad substrate scope.

Reaction:

Materials:

-

2-Bromo-5-fluorophenol

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.

-

Add 1-bromopropane (1.2 eq) to the mixture dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Data

For a compound of this nature, the following spectroscopic data would be expected for structural confirmation:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Resonances corresponding to the aromatic protons, the methylene protons of the propoxy group, and the terminal methyl group. The coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals for each unique carbon atom in the molecule, including the aromatic carbons (with C-F and C-Br splitting) and the aliphatic carbons of the propoxy group.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands for the C-O-C ether linkage, C-F bond, C-Br bond, and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a bromine atom.

Applications in Drug Discovery and Development

This compound is a valuable building block in drug discovery due to its combination of functional groups. The bromine atom allows for the introduction of molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of a diverse library of compounds for biological screening. The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

The logical workflow for utilizing this compound in a drug discovery program is illustrated in the following diagram.

Caption: Workflow for the use of this compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and other applications. While its history is not extensively detailed, its chemical properties and reactivity make it a useful tool for medicinal chemists. The proposed synthesis protocol provides a practical starting point for its preparation in a laboratory setting. Further research into the applications of this compound and its derivatives is likely to yield new and valuable discoveries.

Navigating the Frontier of Medicinal Chemistry: A Technical Guide to 1-Bromo-4-fluoro-2-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research data on 1-Bromo-4-fluoro-2-propoxybenzene is limited in publicly accessible literature. This guide has been compiled by leveraging data from structurally analogous compounds to provide a predictive overview of its properties, synthesis, and potential applications. All information presented herein should be treated as a preliminary reference, and experimental validation is strongly recommended.

Introduction

This compound is a halogenated aromatic ether with potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring bromo, fluoro, and propoxy moieties, offers multiple reaction sites for derivatization and molecular scaffolding. This document serves as a technical primer, offering insights into its predicted chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential research applications.

Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₀BrFO | Calculated based on atomic composition. |

| Molecular Weight | 233.08 g/mol | Calculated based on atomic weights. |

| Appearance | Colorless to pale yellow liquid | Based on the physical state of similar substituted benzenes. |

| Boiling Point | ~220-240 °C at 760 mmHg | Extrapolated from the boiling points of 1-bromo-4-fluorobenzene (152°C) and considering the addition of a propoxy group. |

| Density | ~1.4 - 1.5 g/cm³ | Expected to be denser than water, similar to other brominated aromatic compounds. |

| Solubility | Insoluble in water; Soluble in common organic solvents. | Typical for halogenated aromatic ethers. Solvents include ethanol, diethyl ether, acetone, and chlorinated solvents. |

| ¹H NMR (predicted) | Signals in the aromatic (δ 6.8-7.5 ppm) and aliphatic (δ 0.9-1.2 ppm, δ 1.7-1.9 ppm, δ 3.9-4.1 ppm) regions. | Aromatic protons will show splitting patterns influenced by fluorine and bromine. Aliphatic protons will correspond to the propoxy group. |

| ¹³C NMR (predicted) | Signals for aromatic carbons (δ 110-160 ppm) and aliphatic carbons (δ 10-70 ppm). | Carbon atoms attached to electronegative atoms (O, F, Br) will be significantly shifted. |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), C-F, and C-Br bonds. | Expect strong C-O stretching around 1200-1250 cm⁻¹ and C-F stretching around 1200-1300 cm⁻¹. |

Synthesis and Experimental Protocol

A plausible and common method for the synthesis of this compound would be through a Williamson ether synthesis, starting from the commercially available 1-bromo-4-fluoro-2-nitrophenol. This multi-step process would involve reduction of the nitro group followed by diazotization and subsequent propoxylation. A more direct, though potentially less regioselective, approach could be the propoxylation of 1-bromo-2,5-difluorobenzene.

A likely synthetic route is the etherification of 4-bromo-2-fluorophenol with a propyl halide.

Proposed Synthetic Workflow

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Bromo-4-fluoro-2-propoxybenzene for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of 1-Bromo-4-fluoro-2-propoxybenzene, a key building block for advanced organic electronic materials. The protocols outlined below are based on established methodologies for the synthesis of related compounds and are intended to serve as a comprehensive guide for researchers.

Introduction

This compound is an aromatic compound of significant interest in the field of organic electronics. Its structure, featuring a reactive bromine atom, a fluorine atom, and a propoxy group, makes it a versatile precursor for the synthesis of complex conjugated molecules. These molecules are integral to the development of next-generation Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds to construct larger, functional organic materials.[1] The fluorine and propoxy substituents allow for the fine-tuning of the electronic properties (e.g., HOMO/LUMO energy levels) and solubility of the resulting materials, which is crucial for optimizing device performance and enabling solution-based processing techniques.[1]

Synthesis of this compound

A plausible and efficient synthetic route to this compound is the Williamson ether synthesis, starting from commercially available 2-bromo-5-fluorophenol and 1-bromopropane. This method is widely used for the preparation of ethers due to its reliability and generally good yields.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Bromo-5-fluorophenol

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromopropane (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Expected Data and Characterization

The following table summarizes the expected data for the synthesis of this compound based on typical yields for Williamson ether synthesis of similar compounds.

| Parameter | Expected Value |

| Yield | 80-95% |

| Purity (by GC-MS) | >98% |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₉H₁₀BrFO |

| Molecular Weight | 233.08 g/mol |

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence and connectivity of protons.

-

¹³C NMR: To confirm the carbon framework.

-

¹⁹F NMR: To confirm the presence of the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Application in Organic Electronics: Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are common core structures in materials for organic electronics.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Ligand (if necessary, e.g., triphenylphosphine)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Schlenk tube or round-bottom flask

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating plate or oil bath

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Representative Data for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl bromides.[3][4]

| Parameter | Typical Conditions/Values |

| Aryl Bromide | This compound (1.0 eq) |

| Boronic Acid | Arylboronic acid (1.1 - 1.5 eq) |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) |

| Solvent | Toluene/Ethanol/H₂O or Dioxane/H₂O |

| Temperature | 80-110 °C |

| Time | 4-24 hours |

| Yield | 70-95% |

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced materials for organic electronics. The provided protocols for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions offer a solid foundation for researchers in the field. The ability to readily introduce this moiety allows for the systematic tuning of material properties, paving the way for the development of more efficient and stable organic electronic devices.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Bromo-4-fluoro-2-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 1-bromo-4-fluoro-2-propoxybenzene. This aryl halide is a valuable substrate in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi reactions, providing both generalized and specific protocols based on analogous transformations of structurally similar compounds.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these transformations due to the presence of a reactive carbon-bromine bond, a fluorine atom which can influence the electronic properties of the molecule, and a propoxy group that can modulate solubility and engage in further interactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C(sp²)-C(sp²) bonds, typically involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

General Experimental Protocol:

A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Tabulated Data for Suzuki-Miyaura Coupling of Related Substrates:

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-5-fluoroanisole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | ~85 | Inferred from similar reactions |

| 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/EtOH | 80 | 3-48 | >95 | [1][2] |

Logical Workflow for a Suzuki-Miyaura Coupling Reaction

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. [3]

General Experimental Protocol:

In a sealed tube, this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv.) are combined in an anhydrous, degassed solvent (e.g., DMF, NMP, or toluene). The reaction is heated to 100-140 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Tabulated Data for Heck Reactions of Related Substrates:

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| p-Bromoacetophenone | Styrene | Pd-complex 3 (1) | - | Et₃N (3.0) | DMF | 130 | 96 | [4] |

| 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (1.2) | Acetonitrile | 80 | 95 | Inferred from general procedures |

Catalytic Cycle of the Heck Reaction

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [5]It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. [5]

General Experimental Protocol:

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a degassed solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.) are added. The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Tabulated Data for Sonogashira Couplings of Related Substrates:

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | High | [6] |

| 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (3.0) | THF | 60 | 92 | [7] |

Experimental Workflow for Sonogashira Coupling

Caption: A typical workflow for a Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds via the reaction of amines with aryl halides. [8]

General Experimental Protocol:

An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv.). The tube is evacuated and backfilled with argon. The amine (1.2 equiv.) and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe. The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography.

Tabulated Data for Buchwald-Hartwig Aminations of Related Substrates:

| Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (2.5) | XPhos (10) | NaOt-Bu (2.4) | Toluene | 150 (MW) | 95 | [9] |

| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOt-Bu (1.4) | Toluene | 100 | 85 | Inferred from similar reactions |

Logical Relationship in Buchwald-Hartwig Amination

Caption: Key components for a successful Buchwald-Hartwig amination.

Negishi Coupling

The Negishi coupling is a cross-coupling reaction that pairs an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. [10]

General Experimental Protocol:

Preparation of the Organozinc Reagent (in situ): To a solution of the corresponding organic halide (e.g., an aryl or alkyl iodide, 1.1 equiv.) in anhydrous THF under an inert atmosphere, activated zinc dust (1.5 equiv.) is added. The mixture is stirred at room temperature or gently heated until the formation of the organozinc reagent is complete.

Cross-Coupling Reaction: In a separate flame-dried Schlenk tube, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) is placed under an inert atmosphere. Anhydrous THF is added, followed by the solution of the in situ generated organozinc reagent. This compound (1.0 equiv.) is then added, and the reaction mixture is stirred at room temperature or heated to 50-70 °C for 12-24 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Tabulated Data for Negishi Couplings of Related Substrates:

| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Fluorobromobenzene | N-Boc-L-phenylalanine-derived zincate | Pd(OAc)₂/P(o-Tol)₃ | DMF | 50 | Moderate | |

| 1-Bromo-4-methoxybenzene | n-Decylzinc iodide | PdCl₂(PPh₃)₂ with TMEDA | THF | RT | Low (improved with TMEDA) |

Signaling Pathway Analogy for Negishi Coupling

References

- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 2. AU2776100A - Steroid receptor modulator compounds and methods - Google Patents [patents.google.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. The First Negishi Cross-Coupling Reaction of Two Alkyl Centers Utilizing a Pd-N-Heterocyclic Carbene (NHC) Catalyst [organic-chemistry.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]

- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes: The Strategic Role of 1-Bromo-4-fluoro-2-propoxybenzene in Agrochemical Synthesis

Introduction

The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the molecule's metabolic stability and binding affinity to target enzymes. The propoxy group influences the compound's lipophilicity, which is crucial for its uptake and transport within the target organism.

Potential Applications in Agrochemicals

Based on the reactivity of its functional groups and the known applications of similar chemical structures, 1-Bromo-4-fluoro-2-propoxybenzene is a promising intermediate for the synthesis of several classes of agrochemicals, including:

-

Herbicides: Particularly for the synthesis of substituted diphenyl ether herbicides. The bromo-substituent can be replaced by a phenoxy group through nucleophilic aromatic substitution or Ullmann condensation, a common strategy for creating compounds that inhibit protoporphyrinogen oxidase (PPO).

-